N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . . This compound, in particular, features a chromene core with a phenyl group at the 3-position and a cyclohexanecarboxamide moiety at the 2-position, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have a wide spectrum of biological activity . They have been found to be active as antibacterial , antifungal , anti-inflammatory , anticoagulant , anti-HIV , and antitumor agents .
Mode of Action
It’s worth noting that coumarin derivatives have been studied for their antioxidant activity . They are known to interact with free radicals, neutralizing them and preventing them from causing cellular damage .
Biochemical Pathways
These could potentially include pathways related to inflammation, coagulation, and cellular proliferation .
Result of Action
Based on the known activities of coumarin derivatives, it can be inferred that the compound may have potential antioxidant, anti-inflammatory, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate chalcones followed by further functionalization. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde to form a chalcone intermediate, which is then cyclized in the presence of a base to yield the chromene core . The cyclohexanecarboxamide moiety can be introduced through subsequent reactions involving appropriate amines and carboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as solvents have been explored to enhance the efficiency and sustainability of the synthetic process . These methods not only improve the yield and purity of the product but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives under appropriate conditions.
Reduction: Reduction of the chromene core can yield dihydrochromene derivatives.
Substitution: The phenyl group and the cyclohexanecarboxamide moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, in solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinone derivatives, and dihydrochromenes . These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
Flavones: These are another class of chromene derivatives with antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexanecarboxamide moiety, which imparts unique properties and activities to the molecule .
Properties
IUPAC Name |
N-(4-oxo-3-phenylchromen-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-20-17-13-7-8-14-18(17)26-22(19(20)15-9-3-1-4-10-15)23-21(25)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAAMVXPEATYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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